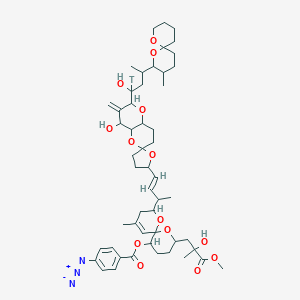

![molecular formula C9H6BrClF3NO B137290 1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]-2-bromoethanone CAS No. 97760-87-7](/img/structure/B137290.png)

1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]-2-bromoethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

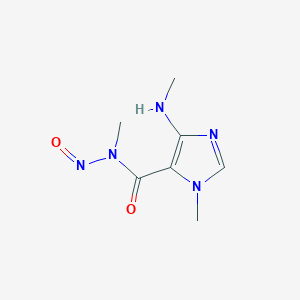

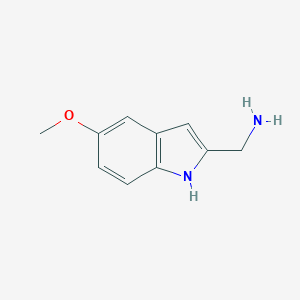

“1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]-2-bromoethanone” is a chemical compound with the CAS Number: 97760-76-4 and Linear Formula: C9H7ClF3NO . It is stored in a dark place, under an inert atmosphere, at 2-8°C .

Chemical Reactions Analysis

While specific chemical reactions involving “1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]-2-bromoethanone” are not available in the retrieved data, similar compounds have been used in Suzuki–Miyaura (SM) cross-coupling reactions .Scientific Research Applications

C9H7ClF3NO C_9H_7ClF_3NO C9H7ClF3NO

and is known for its applications in various scientific research fields due to its unique chemical structure. Below is a comprehensive analysis focusing on six distinct applications:Pharmaceutical Drug Synthesis

The trifluoromethyl group in this compound is significant in pharmaceutical chemistry. It’s often used in the synthesis of FDA-approved drugs due to its ability to improve the biological activity and metabolic stability of pharmaceuticals . This compound can serve as a precursor in the synthesis of complex drug molecules, particularly those targeting neurological disorders and cancers.

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Similar compounds have been known to interact with various receptors and enzymes, influencing cellular processes .

Mode of Action

It’s known that the compound can act as a fluorescent probe, detectable in urine samples using synchronous fluorescence . It reacts with monoclonal antibodies attached to the surface of the solid phase microextraction fiber . These antibodies bind to the analyte, which is then washed away by the eluent .

Biochemical Pathways

The suzuki–miyaura coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, could potentially be involved .

Pharmacokinetics

The compound’s detectability in urine samples suggests that it is absorbed and distributed in the body, metabolized, and eventually excreted .

Result of Action

Its use as a fluorescent probe in the diagnosis of urinary tract infections (utis) suggests that it may interact with cellular components in a way that produces a detectable signal .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s reactivity and its interactions with its targets .

properties

IUPAC Name |

1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]-2-bromoethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrClF3NO/c10-3-7(16)4-1-5(9(12,13)14)8(15)6(11)2-4/h1-2H,3,15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DELZHBDHJNWKKY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)N)Cl)C(=O)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrClF3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00538090 |

Source

|

| Record name | 1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]-2-bromoethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00538090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.50 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]-2-bromoethanone | |

CAS RN |

97760-87-7 |

Source

|

| Record name | 1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]-2-bromoethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00538090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(Dodecylsulfonyl)phenyl]-2,2,2-trifluoroethanone](/img/structure/B137247.png)